molecular formula C24H45NO12 B583927 Maltobionic Acid Dicyclohexylammonium Salt CAS No. 41092-97-1

Maltobionic Acid Dicyclohexylammonium Salt

Cat. No.: B583927
CAS No.: 41092-97-1
M. Wt: 539.619
InChI Key: NPOIXYCQKIAOPS-XXYAZUIFSA-N
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Description

Maltobionic Acid Dicyclohexylammonium Salt is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. Maltobionic acid is a sugar acid derived from the oxidation of maltose, and it forms stable salts with inorganic cations. The dicyclohexylammonium salt of maltobionic acid is particularly noted for its stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltobionic acid can be synthesized through the enzymatic oxidation of maltose using glucose dehydrogenase. The reaction typically involves the use of recombinant Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase. The optimal conditions for this reaction include a temperature of around 30°C, a pH of 7.0, and a reaction time of approximately 24 hours .

Industrial Production Methods

For industrial production, whole-cell biocatalysis is employed using genetically modified Pseudomonas taetrolens. This method allows for the efficient conversion of maltose to maltobionic acid with high yield and productivity. The biocatalyst can be reused multiple times, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

Maltobionic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Maltobionic Acid Dicyclohexylammonium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Maltobionic Acid Dicyclohexylammonium Salt involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maltobionic Acid Dicyclohexylammonium Salt is unique due to its specific combination of maltobionic acid and dicyclohexylammonium, which provides enhanced stability and bioactivity compared to its counterparts.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)/t;3?,4?,5-,6+,7-,8?,9?,10-,12-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOIXYCQKIAOPS-XXYAZUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C(C1[C@H]([C@@H](C([C@H](O1)O[C@@H]([C@@H](C(C(=O)O)O)O)C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857949
Record name N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41092-97-1
Record name N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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